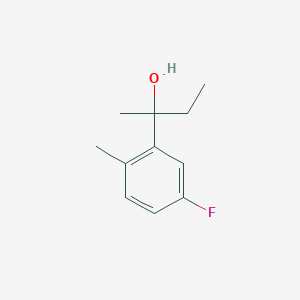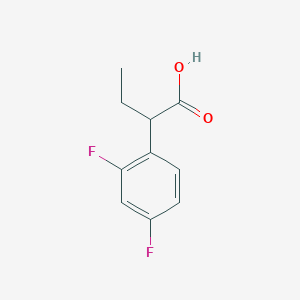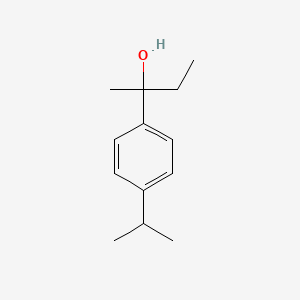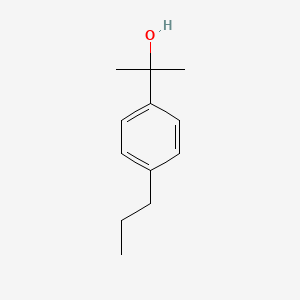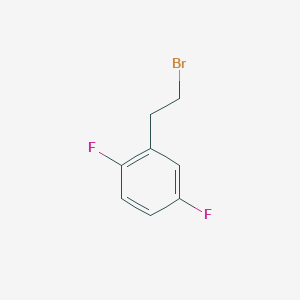
1-Cyclopropyl-1-(4-propylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1-(4-propylphenyl)ethanol is an organic compound with the molecular formula C14H20O It is characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(4-propylphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 4-propylbenzaldehyde, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions, where cyclopropylmagnesium bromide is reacted with 4-propylbenzaldehyde under controlled conditions. The intermediate is then reduced using suitable reducing agents such as lithium aluminum hydride or sodium borohydride.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-1-(4-propylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-cyclopropyl-1-(4-propylphenyl)ketone.
Reduction: Formation of 1-cyclopropyl-1-(4-propylphenyl)ethane.
Substitution: Formation of 1-cyclopropyl-1-(4-propylphenyl)chloride or bromide.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1-(4-propylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-1-(4-propylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer unique binding properties, allowing the compound to interact with enzymes or receptors in a specific manner. The phenyl ring and propyl group may also contribute to the compound’s overall activity by influencing its hydrophobicity and binding affinity.
Comparación Con Compuestos Similares
1-Cyclopropylethanol: Similar in structure but lacks the phenyl and propyl groups.
1-Cyclopropyl-1-phenylethanol: Similar but lacks the propyl group.
1-Cyclopropyl-1-(4-methylphenyl)ethanol: Similar but has a methyl group instead of a propyl group.
Uniqueness: 1-Cyclopropyl-1-(4-propylphenyl)ethanol is unique due to the presence of both cyclopropyl and propyl-substituted phenyl groups. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-cyclopropyl-1-(4-propylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-4-11-5-7-12(8-6-11)14(2,15)13-9-10-13/h5-8,13,15H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEBTVIBXAZUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

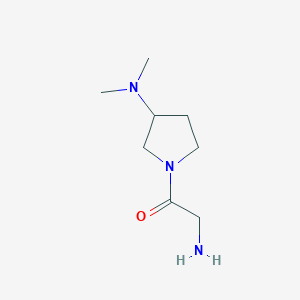
![2-[(Thiazol-5-ylmethyl)-amino]-ethanol](/img/structure/B7877588.png)

